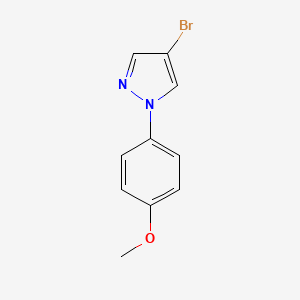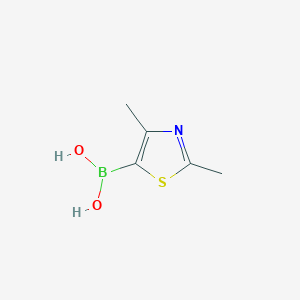
1-Benzyl-5-oxopyrrolidine-2-carboxamide
Übersicht
Beschreibung
“1-Benzyl-5-oxopyrrolidine-2-carboxamide”, also known as “N-Benzyl-2-oxo-5-pyrrolidinylcarboxamide” (abbreviated as BOC), is a synthetic organic compound with the molecular formula C12H14N2O2 . It is a white to off-white solid.
Synthesis Analysis
A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized . Their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity were investigated in vitro . All of the compounds exhibited neuroprotective activities .
Molecular Structure Analysis
The molecular formula of “1-Benzyl-5-oxopyrrolidine-2-carboxamide” is C12H14N2O2 . The molecular weight is 218.25 g/mol . The IUPAC name is 1-benzyl-5-oxopyrrolidine-2-carboxamide .
Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives . These derivatives have shown protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity .
Physical And Chemical Properties Analysis
The compound is a white to off-white solid. It has a molecular weight of 218.25 g/mol . The compound has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Subheading Discovery and Applications in Neurodegenerative Diseases
A novel series of ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides has been developed as highly selective calpain inhibitors, addressing metabolic liabilities associated with carbonyl reduction. These inhibitors, especially ABT-957 (Alicapistat), have shown promise in mitigating aberrant calpain activation observed in various pathophysiological disorders, including neurodegenerative diseases like Alzheimer's Disease. ABT-957 has progressed to clinical phase I studies, underscoring its potential as a therapeutic agent in neurodegeneration (Jantos et al., 2019).
Synthetic Methods
Subheading Innovative Approaches in Chemical Synthesis
The chemical versatility of 1-benzyl-5-oxopyrrolidine-2-carboxamide is further highlighted by advancements in synthetic methodologies. A one-pot base-mediated synthesis route has been developed, showcasing the formation of 5-oxopyrrolidine-2-carboxamides through a tandem Ugi condensation and intramolecular substitution, starting from Baylis–Hillman bromides. This method offers a straightforward synthesis approach, producing the compounds at room temperature and enhancing the feasibility of synthesis for various research and industrial applications (Zeng et al., 2013).
Radioligand Development
Subheading Advancements in Imaging and Diagnostics
The compound has been instrumental in the development of novel radioligands, exemplified by the synthesis of [18F]IUR-1601 for potential applications in imaging and diagnostics. The meticulous synthesis process and the subsequent high radiochemical purity of [18F]IUR-1601 underscore its relevance in the domain of medical imaging, particularly in the binding affinity studies, showcasing its applicability in understanding and potentially diagnosing various diseases (Gao et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-5-oxopyrrolidine-2-carboxamide is the NR2B-NMDA receptor . The NMDA (N-methyl-D-aspartate) receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory function. The NR2B subunit of the NMDA receptor is particularly involved in neuroprotective activities .
Mode of Action
1-Benzyl-5-oxopyrrolidine-2-carboxamide interacts with the NR2B-NMDA receptor, mitigating the metabolic liability of carbonyl reduction . This interaction can lead to a decrease in Ca2+ influx and a reduction in the upregulation of NR2B induced by N-methyl-D-aspartic acid (NMDA) .
Biochemical Pathways
The compound’s interaction with the NR2B-NMDA receptor affects the glutamatergic signaling pathway. This pathway is crucial for synaptic transmission and plasticity in the central nervous system. By modulating this pathway, 1-Benzyl-5-oxopyrrolidine-2-carboxamide can influence neuronal excitability and neuroprotection .
Result of Action
The result of 1-Benzyl-5-oxopyrrolidine-2-carboxamide’s action is neuroprotective. It has been shown to have protective activities against NMDA-induced cytotoxicity . This suggests that it could potentially be used in the treatment of neurodegenerative diseases where excitotoxicity is a factor.
Eigenschaften
IUPAC Name |
1-benzyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)10-6-7-11(15)14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWGCKMYAACDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716646 | |
| Record name | 1-Benzyl-5-oxoprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-oxopyrrolidine-2-carboxamide | |
CAS RN |
87341-53-5 | |
| Record name | 1-Benzyl-5-oxoprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-benzyl-5-oxopyrrolidine-2-carboxamides interesting in drug discovery?
A1: The paper highlights that 1-benzyl-5-oxopyrrolidine-2-carboxamides represent a novel class of selective calpain inhibitors. [] Calpains are calcium-activated neutral cysteine proteases implicated in various pathological conditions. The development of selective inhibitors for these enzymes is crucial for therapeutic exploration. The research focuses on enhancing the metabolic stability of these compounds, a key factor in drug development to improve their potential as drug candidates.
Q2: What is the main focus of the research presented in the paper?
A2: The research centers on the discovery and characterization of ABT-957, a specific 1-benzyl-5-oxopyrrolidine-2-carboxamide derivative. [] While the abstract doesn't provide detailed data, the study likely explores the structure-activity relationship (SAR) of this class of compounds, focusing on modifications that enhance metabolic stability. Understanding the relationship between structure and metabolic breakdown is critical for optimizing drug candidates and potentially improving their in vivo efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



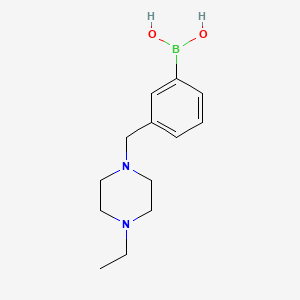
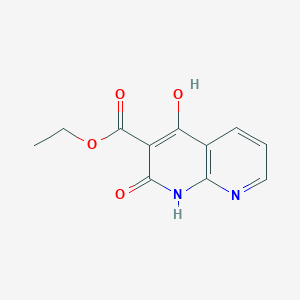





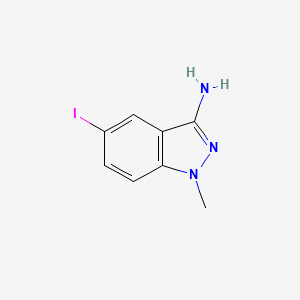


![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)

